An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)cyclohexanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-indol-3-yl)cyclohexanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes known information, provides expert estimations based on analogous structures, and outlines detailed protocols for its synthesis and characterization. This document aims to serve as a valuable resource for researchers investigating the potential of this and related indole-containing scaffolds.
Introduction
2-(1H-indol-3-yl)cyclohexanamine is a molecule that merges the structural features of an indole nucleus and a cyclohexylamine moiety. The indole ring is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs with diverse biological activities.[1] The cyclohexylamine portion introduces conformational flexibility and a basic center, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound is a valuable building block for the synthesis of more complex molecules, with potential applications in the development of novel therapeutic agents, particularly in areas such as neurological disorders.[1] Understanding its fundamental physicochemical properties is a critical first step in any drug discovery and development cascade.
Chemical Structure and Identification
The chemical structure of 2-(1H-indol-3-yl)cyclohexanamine consists of a cyclohexyl ring attached to the 3-position of an indole ring, with an amine group on the adjacent carbon of the cyclohexane ring.
Diagram 1: Chemical Structure of 2-(1H-indol-3-yl)cyclohexanamine
Caption: General scheme of the Fischer indole synthesis.
Step-by-Step Protocol:
-
Hydrazone Formation: Phenylhydrazine is reacted with 2-aminocyclohexanone (or a protected version) in a suitable solvent like ethanol or acetic acid to form the corresponding hydrazone.
-
Indolization: The hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and heated to induce a-[2][2]sigmatropic rearrangement, followed by elimination of ammonia to form the tetrahydrocarbazole ring system.
-
Amine Deprotection: If a protected amine was used, the protecting group is removed in a final step to yield 2-(1H-indol-3-yl)cyclohexanamine.
Reductive Amination Route
This approach involves the synthesis of an intermediate ketone, 2-(1H-indol-3-yl)cyclohexanone, followed by reductive amination.
Diagram 3: Reductive Amination Workflow
Caption: Workflow for reductive amination.
Step-by-Step Protocol:
-
Synthesis of 2-(1H-indol-3-yl)cyclohexanone: This intermediate can be prepared through various methods, such as the reaction of indole with a suitable electrophilic cyclohexanone derivative.
-
Reductive Amination: The ketone is reacted with a source of ammonia (e.g., ammonium acetate or ammonia gas) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the reduction of the intermediate imine/enamine in the presence of the ketone.
-
Purification: The final product is purified by column chromatography or crystallization.
Analytical Characterization
The identity and purity of 2-(1H-indol-3-yl)cyclohexanamine should be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and cyclohexyl protons.
-
Indole Protons: A broad singlet for the N-H proton (typically δ 8.0-8.5 ppm), and aromatic protons in the region of δ 7.0-7.8 ppm. The proton at the C2 position of the indole ring will likely appear as a singlet or a narrow multiplet around δ 7.0 ppm.
-
Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (δ 1.2-3.5 ppm). The protons on the carbons bearing the indole and amine groups will be the most downfield.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Indole Carbons: Aromatic carbons will resonate in the δ 110-140 ppm range.
-
Cyclohexyl Carbons: Aliphatic carbons will appear in the δ 20-60 ppm range. The carbons attached to the indole and amine groups will be the most downfield in this region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | ~3400 (sharp) |
| N-H (Amine) | ~3300-3400 (two bands for primary amine) |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2950 |
| C=C (Aromatic) | ~1450-1600 |
| C-N Stretch | ~1000-1250 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 215.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of 2-(1H-indol-3-yl)cyclohexanamine. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid) would be appropriate. Detection can be achieved using a UV detector, monitoring at the absorbance maximum of the indole chromophore (around 280 nm).
Conclusion
2-(1H-indol-3-yl)cyclohexanamine represents a promising scaffold for the development of novel bioactive molecules. This technical guide has provided a comprehensive overview of its known and estimated physicochemical properties, along with detailed protocols for its synthesis and analytical characterization. While further experimental validation of the estimated properties is warranted, this document serves as a foundational resource for researchers embarking on studies involving this intriguing compound. The provided methodologies and data will aid in the rational design and development of new chemical entities based on this versatile molecular framework.
References
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Tetrahedron, 67(38), 7195–7210.
- Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review.
-
Crysdot LLC. (n.d.). 2-(1H-Indol-3-yl)cyclohexanamine. Retrieved from [Link]
- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]
-
Organic Chemistry Portal. (2006, August 7). Adventures in Complex Indole Synthesis: (-)-Fischerindole I, (+)-Fischerindole G and (+)-Weltwitindolinone A. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Retrieved from [Link]
-
RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanone oxime. Retrieved from [Link]
-
ScienceDirect. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Retrieved from [Link]
-
SciSpace. (2018, June 1). Enantioselective Synthesis of 2-Amino-1,1-diarylalkanes Bearing a Carbocyclic Ring Substituted Indole through Asymmetric Catalyt. Retrieved from [Link]
-
MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
-
ACS Publications. (n.d.). 3. Retrieved from [Link]
-
Connect Journals. (n.d.). synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]
-
University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Retrieved from [Link]
-
Semantic Scholar. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
vCalc. (2021, August 10). pKa of Cyclohexylamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclohexanamine, N-cyclohexyl-. Retrieved from [Link]
-
PubMed. (2008, August 15). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Retrieved from [Link]
-
PubMed. (2009, October 15). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-(1H-indol-3-yl)-1-phenylethanone. Retrieved from [Link]
-
PMC. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]
-
PMC. (n.d.). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot synthesis of trans-2,3-diaminoindolines through 2,3-diamination of electrophilic indolines. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Indol-3-amine, N-hydroxy-1-methyl-N-phenyl-2-[(phenylimino)methyl]-, (E)-. Retrieved from [Link]
-
European Journal of Chemistry. (2022, September 30). Exploring the diastereoselectivity for Fischer indolization of L-menthone under different conditions, spectral characterization, and biological activities. Retrieved from [Link]
